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molecular formula C10H18N2OS B020411 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran CAS No. 66356-53-4

2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran

Cat. No. B020411
M. Wt: 214.33 g/mol
InChI Key: JFGCGQJHMUYGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04785122

Procedure details

In a mixture containing 38.5 g of an aqueous 36 wt% hydrochloric acid solution and 13.3 g of an aqueous 75 wt% cysteamine hydrochloride solution, 13.0 g of 5-(dimethylamino)methylfurfuryl alcohol was added dropwise and left reacting therein at 50° C. for 30 minutes. By gas chromatography, the yield of reaction of 2-[[[5-dimetylamino)methyl-2-furanyl]-methyl]thio]-ethane amine was found to be 89 mol% relative to 5-(dimethylamino)methylfurfuryl alcohol and the selectivity of the reaction to be 89 mol%. From the resultant reaction mixture in the presence of anhydrous sodium chloride added thereto in an excess amount, the product of the reaction was extracted with diethyl ether. The crude product was distilled under a vacuum to expel the solvent and isolate 14.3 g of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]-ethane amine (boiling at 134° C./1 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][CH2:5][SH:6].[CH3:7][N:8]([CH2:10][C:11]1[O:17][C:14]([CH2:15]O)=[CH:13][CH:12]=1)[CH3:9].C(N)C.[Cl-].[Na+]>>[CH3:7][N:8]([CH2:10][C:11]1[O:17][C:14]([CH2:15][S:6][CH2:5][CH2:4][NH2:3])=[CH:13][CH:12]=1)[CH3:9] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
13 g
Type
reactant
Smiles
CN(C)CC1=CC=C(CO)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CC=C(CO)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the selectivity of the reaction
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
in an excess amount, the product of the reaction was extracted with diethyl ether
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CC1=CC=C(O1)CSCCN
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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